3-Chloro-4-phenyl-1,2,5-thiadiazole

Nematicide Agrochemical Root-Knot Nematode

Sourcing inconsistently characterized 1,2,5-thiadiazole intermediates can derail SAR campaigns. This batch-tested 3-chloro-4-phenyl scaffold eliminates functional ambiguity, providing a consistent nematicidal baseline (Knot Index = 0.65 at 25 ppm) for lead optimization. Key differentiation: • Quantified activity - Enables direct comparison with substituted analogs (e.g., 3-chloro-4-(3-chlorophenyl) derivative Knot Index = 0.00). • Reactive handle - 3-Cl group participates in Stille couplings, expediting 3,4-disubstituted library synthesis. • Reliable supply - Stringent QC ensures lot-to-lot consistency, reducing experimental variability in Pd-catalyzed methodology development.

Molecular Formula C8H5ClN2S
Molecular Weight 196.66 g/mol
CAS No. 5728-14-3
Cat. No. B1363652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-phenyl-1,2,5-thiadiazole
CAS5728-14-3
Molecular FormulaC8H5ClN2S
Molecular Weight196.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NSN=C2Cl
InChIInChI=1S/C8H5ClN2S/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H
InChIKeyAKHLEAKSFDZHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-phenyl-1,2,5-thiadiazole: Building Block & Nematicide


3-Chloro-4-phenyl-1,2,5-thiadiazole (CAS 5728-14-3) is a halogenated 1,2,5-thiadiazole derivative characterized by a reactive chloro substituent at the 3-position and an unsubstituted phenyl ring at the 4-position [1]. This heterocyclic scaffold is recognized for its utility as a synthetic intermediate in palladium-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries . Beyond its role as a building block, the compound exhibits quantifiable nematicidal activity against the root-knot nematode *Meloidogyne incognita*, providing a direct functional readout for structure-activity relationship (SAR) studies [2].

1
Synthetic building block: Pd-catalyzed cross-coupling via 3-chloro group
2
Nematicide SAR benchmark: Quantified activity against Meloidogyne incognita
3
Antiviral scaffold: Starting point for halogen-directed SAR studies

3-Chloro-4-phenyl-1,2,5-thiadiazole: Analog Substitution Risks


The 1,2,5-thiadiazole core is highly sensitive to substituent modifications, particularly at the 3- and 4-positions. Empirical nematicidal data demonstrates that minor alterations—such as relocating a single chlorine atom on the phenyl ring or replacing the 3-chloro group with a different halogen—result in significant, quantifiable shifts in biological activity [1]. For instance, the 3-chloro-4-phenyl derivative exhibits a distinct activity profile (Knot Index = 0.65 at 25 ppm) compared to its 3-chloro-4-(3-chlorophenyl) analog (Knot Index = 0.00 at 25 ppm), underscoring that structural analogs cannot be presumed to be functionally interchangeable [1]. Similarly, class-level data in antiviral applications reveals that the introduction of specific chloro-substitution patterns on the phenyl ring can enhance potency by more than 100-fold, confirming that the precise molecular architecture dictates the performance characteristics of this scaffold [2].

Phenyl ring chlorination position
Relocation of a single chlorine atom on the phenyl ring can shift biological activity; the 3-chlorophenyl analog showed a different nematicidal response.
Halogen at 3-position
Replacing the 3-chloro with bromo may significantly alter nematicidal profile; the 3-bromo analog exhibited a more pronounced activity under identical conditions.
Phenyl chlorination level in antiviral SAR
Class-level evidence indicates that specific chlorination patterns (e.g., 2,6-dichloro) can shift anti-HIV-1 potency by >100-fold; non-chlorinated or differently chlorinated analogs may not reproduce activity.

3-Chloro-4-phenyl-1,2,5-thiadiazole vs. Key Analogs


Nematicidal Activity: 4-Phenyl vs. 3-Chlorophenyl Analog

In a direct, head-to-head comparison using a soil-incorporated assay against the root-knot nematode (*Meloidogyne incognita*), 3-Chloro-4-phenyl-1,2,5-thiadiazole (Compound 1) demonstrated a Knot Index of 0.65 at an application rate of 25 ppm [1]. Under identical conditions, the closely related analog 3-Chloro-4-(3-chlorophenyl)-1,2,5-thiadiazole (Compound 2) exhibited a significantly improved Knot Index of 0.00 at 25 ppm, representing a complete control of nematode-induced galling [1]. The quantified difference in efficacy highlights the profound impact of a meta-chloro substitution on the phenyl ring for this specific biological target.

Nematicidal SAR: Phenyl vs. 3-Cl-Phenyl
Head-to-head
4-Phenyl (target)Knot Index 0.65 at 25 ppm
3-Cl-Phenyl analogKnot Index 0.00 at 25 ppmΔ 0.65
Meta-chloro substitution shifts nematicidal endpoint from moderate (0.65) to no galling (0.00) under identical conditions.
Soil-incorporated against M. incognita, 2-week evaluation.
Nematicide Agrochemical Root-Knot Nematode

Nematicidal Potency: 3-Chloro vs. 3-Bromo Analog

A direct comparison within the same experimental system reveals that substituting the 3-chloro group with a bromo substituent dramatically enhances nematicidal activity. The target compound, 3-Chloro-4-phenyl-1,2,5-thiadiazole, achieved a Knot Index of 0.65 at 25 ppm [1]. In contrast, the 3-Bromo analog (3-Bromo-4-(3-chlorophenyl)-1,2,5-thiadiazole, Compound 4) achieved a superior Knot Index of 0.00 at both 25 ppm and 10 ppm application rates, indicating potent and persistent nematode control at lower concentrations [1].

Halogen comparison: Cl vs. Br at 3-position
Head-to-head
3-Cl (target)Knot Index 0.65 (25 ppm), 1.50 (10 ppm)
3-Br analogKnot Index 0.00 at both 25 and 10 ppmLarge difference
3-Bromo analog achieved complete control at both rates, while 3-chloro compound showed dose-dependent loss of activity.
Direct comparison in soil assay.
Nematicide Agrochemical Halogen Bioisostere

Antiviral Potency: Impact of Phenyl Chlorination

While not a direct head-to-head study of the exact target compound, a cross-study analysis of the 1,2,5-thiadiazole class provides a quantitative benchmark for the impact of phenyl ring chlorination. The parent compound 4-Phenyl-1,2,5-thiadiazol-3-yl N,N-dimethylcarbamate exhibited an EC50 of 28.8 µM against HIV-1-induced cytopathic effect in MT-4 cells [1]. The introduction of chlorine atoms at both the 2- and 6-positions of the phenyl ring resulted in a >100-fold increase in antiviral potency, shifting activity into the nanomolar range [1]. This class-level inference strongly suggests that the specific chloro-substitution pattern on the phenyl ring is a critical driver of biological activity, differentiating 3-chloro-4-phenyl-1,2,5-thiadiazole from non-chlorinated or differently chlorinated analogs.

Antiviral SAR: Phenyl Cl impact
Class-level
Parent 4-PhEC50 28.8 µM (HIV-1 CPE)
2,6-Cl2-Ph analogNanomolar range (>100-fold shift)>100x
Phenyl chlorination pattern profoundly influences anti-HIV-1 potency within the 1,2,5-thiadiazole class.
Class-level inference; target not directly tested. CPE assay in MT-4 cells.
Antiviral HIV-1 Non-nucleoside RT Inhibitor SAR

3-Chloro-4-phenyl-1,2,5-thiadiazole: Key Applications


Agrochemical Lead Optimization: Nematicide SAR

3-Chloro-4-phenyl-1,2,5-thiadiazole serves as a benchmark compound for establishing baseline nematicidal activity in structure-activity relationship (SAR) campaigns. Its quantifiable, albeit moderate, activity (Knot Index = 0.65 at 25 ppm) against *Meloidogyne incognita* provides a clear reference point for evaluating the impact of phenyl ring substitutions on nematicidal potency [1]. Researchers can use this compound as a control to assess the efficacy gains achieved by introducing substituents like 3-chloro (Knot Index = 0.00 at 25 ppm) or 3-bromo (Knot Index = 0.00 at 25 ppm) groups, enabling rational, data-driven lead optimization [1].

Medicinal Chemistry: Antiviral Scaffold Diversification

Based on class-level evidence demonstrating that specific chloro-substitution patterns on the 1,2,5-thiadiazole core can enhance anti-HIV-1 potency by >100-fold, 3-Chloro-4-phenyl-1,2,5-thiadiazole is a strategic intermediate for synthesizing focused libraries of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [2]. The compound's reactive 3-chloro group allows for the introduction of diverse carbamate or other functional groups, while the unsubstituted phenyl ring at the 4-position provides a template for systematic halogenation to explore the SAR and optimize antiviral activity in the nanomolar range [2].

Synthetic Methodology: Pd-Catalyzed Cross-Coupling

The 3-chloro substituent of 3-Chloro-4-phenyl-1,2,5-thiadiazole is a competent leaving group in palladium-catalyzed cross-coupling reactions, such as Stille couplings with organostannanes [3]. This reactivity profile makes it a valuable substrate for developing and optimizing new synthetic methodologies for the construction of 3,4-disubstituted 1,2,5-thiadiazoles. The compound's established synthesis and defined reactivity provide a reproducible platform for exploring novel catalytic systems and expanding the accessible chemical space around this pharmaceutically relevant heterocycle [3].

Application
Selection Property
Validation Focus
Agrochemical lead optimization: Nematicide SAR
Baseline nematicidal activity for phenyl substitution SAR
Knot Index endpoint comparison against halogenated analogs
Medicinal chemistry: Antiviral scaffold diversification
3-chloro reactivity for carbamate introduction; unsubstituted phenyl template for halogenation
Anti-HIV-1 activity in MT-4 cells and RT inhibition SAR
Synthetic methodology: Pd-catalyzed cross-coupling
3-chloro leaving group in Stille coupling
Reaction condition optimization and product yield
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